molecular formula C10H17N3O2S B1474702 3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 1781158-71-1

3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Cat. No. B1474702
CAS RN: 1781158-71-1
M. Wt: 243.33 g/mol
InChI Key: HWFRBSCKHGAEPS-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of a pyrazole compound consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure would depend on the specific substituents attached to the ring.


Chemical Reactions Analysis

Pyrazoles undergo a variety of chemical reactions. For example, they can be synthesized through multicomponent reactions involving aromatic aldehydes, ethyl 3-cyanopropanoate, ethyl acetoacetate, and hydrazine hydrate .


Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of novel anellated pyranosides as precursors for C-Nucleoside analogues has been a significant area of research. The use of similar compounds in the synthesis process has led to the development of derivatives with potential biological activities. For example, the conversion of isopropyl derivatives to pyrano[3,4-c]pyrazol-5-ylmethyl acetates and further chemical modifications have demonstrated the versatility of these compounds in synthesizing complex heterocyclic structures (Ruiz et al., 2004).

Catalysis and Green Chemistry

Innovations in green chemistry have also been facilitated by the use of pyrazole derivatives. A study on the solvent-free synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines highlights the compound's role in promoting environmentally benign reactions, contributing to more sustainable chemical synthesis methods (Al-Matar et al., 2010).

Advancements in Heterocyclic Chemistry

The development of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones and 6-amino-1,4dihydropyrano[2,3-c]-pyrazole-5-carbonitriles has showcased the utility of pyrazole derivatives in forming biologically relevant heterocyclic compounds. This work underscores the importance of such derivatives in expanding the toolkit available for synthetic organic chemists and developing new therapeutic agents (Patel, 2017).

Structural and Spectroscopic Analysis

Structural and spectroscopic studies of pyrazole derivatives have provided insights into their potential uses in material science and as pharmacophores for drug design. For instance, the synthesis, characterization, and X-Ray crystal study of pyrazole derivatives have identified antitumor, antifungal, and antibacterial pharmacophore sites, demonstrating the compound's potential in medicinal chemistry (Titi et al., 2020).

Novel Synthetic Routes and Applications

Exploring new synthetic routes for creating fluorinated pyrazolo derivatives has opened avenues for their application in designing nucleoside analogues and potential pharmaceuticals. The ability to introduce fluorine atoms into these compounds has significant implications for their pharmacokinetic properties and therapeutic efficacy (Iaroshenko et al., 2009).

Safety and Hazards

The safety and hazards associated with a specific pyrazole compound would depend on its exact structure. It’s important to refer to the material safety data sheet (MSDS) for specific information .

Future Directions

The field of pyrazole chemistry continues to evolve, with ongoing research into new synthetic techniques, potential biological activities, and applications in various fields .

properties

IUPAC Name

(5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-7(2)13-10(5-11)8-6-16(14,15)4-3-9(8)12-13/h7H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFRBSCKHGAEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C2CS(=O)(=O)CCC2=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 2
3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 3
3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 4
3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 5
3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 6
3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

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